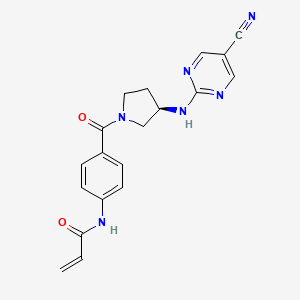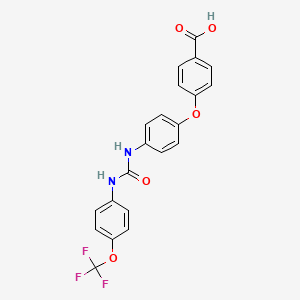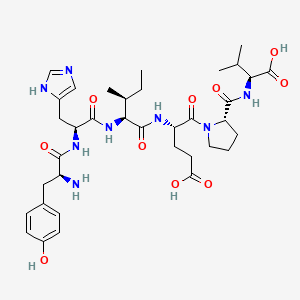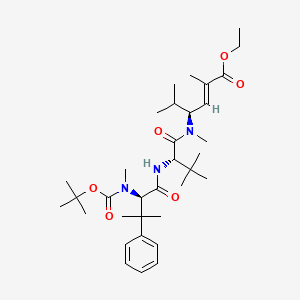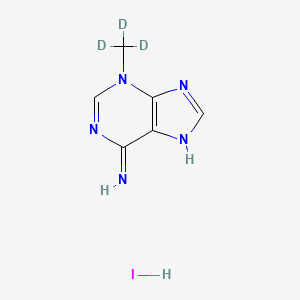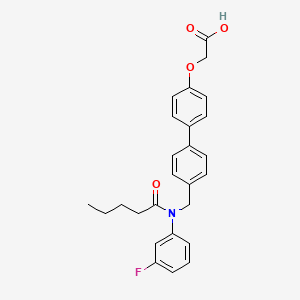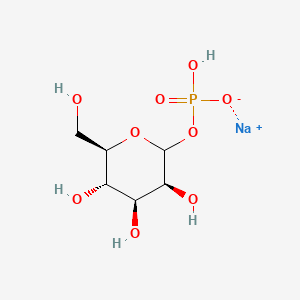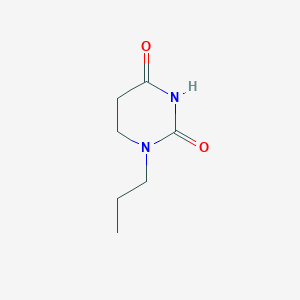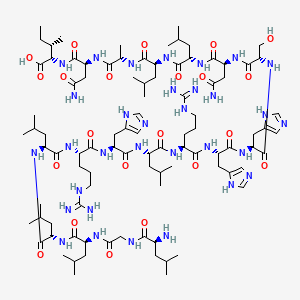![molecular formula C25H35NO3 B12368227 (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route typically starts with the cyclization of a suitable precursor, followed by the introduction of the pyridin-2-ylmethyl group and the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound with high purity and efficiency, suitable for its intended applications.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to form saturated derivatives.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and molecular interactions.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological processes and interactions with biomolecules.
Medicine: The compound’s biological activity can be explored for potential therapeutic applications, such as drug development and disease treatment.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-2-ylmethyl group can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents and functional groups. Examples include:
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(phenylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(methyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
Uniqueness
The uniqueness of (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol lies in its specific combination of functional groups and stereochemistry
属性
分子式 |
C25H35NO3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C25H35NO3/c1-23-11-10-21(27)22(28)20(23)7-6-17-18(23)8-12-24(2)19(17)9-13-25(24,29)15-16-5-3-4-14-26-16/h3-5,7,14,17-19,21-22,27-29H,6,8-13,15H2,1-2H3/t17-,18+,19+,21+,22-,23-,24+,25-/m1/s1 |
InChI 键 |
VOJCRCXJCNNVLD-NKYSGMRHSA-N |
手性 SMILES |
C[C@]12CC[C@@H]([C@@H](C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC5=CC=CC=N5)O)C)O)O |
规范 SMILES |
CC12CCC(C(C1=CCC3C2CCC4(C3CCC4(CC5=CC=CC=N5)O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
